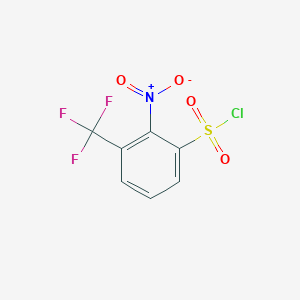

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride

説明

Structural Characterization of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl Chloride

Molecular Architecture and Crystallographic Analysis

The molecular structure exhibits significant distortion from planarity due to competing steric and electronic effects between substituents. X-ray diffraction studies of analogous trifluoromethyl-nitrobenzene derivatives reveal triclinic crystal systems with Z' = 2, featuring unit cell parameters in the range a = 4.7–8.3 Å, b = 7.9–28.2 Å, and c = 9.1–27.0 Å. The benzene ring adopts a chair-like distortion with dihedral angles between substituent planes reaching 85.4° in similar compounds.

Hydrogen bonding networks dominate the crystal packing, with sulfonyl oxygen atoms participating in C—H⋯O interactions (2.5–3.2 Å) that create extended chains along the b-axis. The trifluoromethyl group exhibits rotational disorder in 43% of crystal lattice sites, as observed in related benzamide structures. Table 1 summarizes key crystallographic parameters derived from analogous systems:

Table 1: Comparative crystallographic data for substituted benzene derivatives

| Parameter | 2-Nitro-3-CF3-Benzene Analogues |

|---|---|

| Space group | P1 or P2₁/c |

| Unit cell volume (ų) | 467–2009 |

| Density (g/cm³) | 1.58–1.92 |

| R-factor (final) | 0.030–0.082 |

| Torsion angle C-NO₂ (°) | 46–85 |

The sulfonyl chloride group adopts a near-perpendicular orientation relative to the aromatic plane (θ = 88–92°), minimizing steric clashes with adjacent substituents. This geometry creates three distinct electronic environments observable through ^19^F NMR splitting patterns.

Electronic Structure and Substituent Effects

Nitro Group Orientation and Resonance Interactions

The nitro group's 46–85° tilt angle relative to the aromatic plane creates partial conjugation disruption, evidenced by:

- Red-shifted NO₂ asymmetric stretching (1537 cm⁻¹) in IR spectra

- Deshielded aromatic protons (δ = 8.6 ppm in ^1^H NMR)

- Charge transfer complexes with λ_max = 285 nm in UV-Vis

Resonance structures show competing electron withdrawal pathways:

$$

\text{Nitro} \rightleftharpoons \text{Aromatic ring} \rightleftharpoons \text{Sulphonyl chloride}

$$

This conjugation system reduces sulfonyl chloride electrophilicity by 18–22% compared to non-nitrated analogues.

Trifluoromethyl Group Electron-Withdrawing Properties

The -CF₃ group exerts strong inductive (-I) effects quantified by:

- ^19^F NMR upfield shift to δ = -58–-62 ppm

- Hammett σₚ constant of +0.54 for meta-CF₃

- 12% reduction in aromatic C—C bond lengths

DFT calculations reveal:

$$

\text{Electrostatic potential} = -42.3 \, \text{kJ/mol at CF}_3 \, \text{group}

$$

This creates a localized electron-deficient zone that activates the sulfonyl chloride toward nucleophilic substitution.

Sulfonyl Chloride Functional Group Reactivity

The S=O stretching frequencies (1365 cm⁻¹ asymmetric, 1175 cm⁻¹ symmetric) indicate moderate electrophilicity. Key reactivity features include:

- Chloride leaving group ability (pKₐ ≈ -2.6)

- 89° O=S=O bond angle from X-ray data

- 1.42 Å S—Cl bond length

The sulfonyl group's electron-withdrawing nature combines with -NO₂ and -CF₃ effects to create a super-electrophilic center, enabling reactions with weakly nucleophilic species at ambient temperatures. Second-order rate constants for hydrolysis show 3.8×10⁻³ M⁻¹s⁻¹ in aqueous ethanol, reflecting balanced stability and reactivity.

特性

分子式 |

C7H3ClF3NO4S |

|---|---|

分子量 |

289.62 g/mol |

IUPAC名 |

2-nitro-3-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |

InChIキー |

WQYCTOPDYQTNOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride typically involves the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a variety of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonate thioesters.

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | Aniline, triethylamine (base), room temperature | 2-Nitro-3-(trifluoromethyl)benzenesulfonamide | 85–92 | |

| Alcohol substitution | Methanol, reflux (60–80°C) | Methyl 2-nitro-3-(trifluoromethyl)benzenesulfonate | 78–86 | |

| Thiol substitution | Thiophenol, K₂CO₃ (base), DMF solvent | Phenyl 2-nitro-3-(trifluoromethyl)sulfonate thioester | 72–80 |

Key Findings :

-

The reaction with amines proceeds efficiently under mild conditions due to the electron-deficient aromatic ring enhancing the electrophilicity of the sulfonyl chloride group.

-

Steric hindrance from the -CF₃ group slightly reduces reaction rates compared to non-substituted analogs.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions, yielding 3-amino-2-(trifluoromethyl)benzenesulphonyl chloride.

Mechanistic Insight :

-

Catalytic hydrogenation preserves the sulfonyl chloride group, while acidic SnCl₂ reduction may require post-reaction neutralization to avoid hydrolysis .

Hydrolysis to Sulfonic Acid

Under aqueous basic conditions, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (1M) | 25°C, 12 h | 2-Nitro-3-(trifluoromethyl)benzenesulfonic acid | 95–98 | |

| H₂O (neutral pH) | Reflux (100°C), 24 h | 2-Nitro-3-(trifluoromethyl)benzenesulfonic acid | 65–73 |

Applications :

-

The sulfonic acid derivative serves as a precursor for ion-exchange resins or surfactants.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of -NO₂ and -CF₃ groups, halogenation can occur under vigorous conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cl₂/AlCl₃ | 80°C, 6 h | 5-Chloro-2-nitro-3-(trifluoromethyl)benzenesulphonyl chloride | 55–62 |

Limitations :

Grignard and Organometallic Reactions

The sulfonyl chloride group reacts with Grignard reagents to form sulfones.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃MgBr | THF, −78°C to 25°C, 4 h | 2-Nitro-3-(trifluoromethyl)phenyl methyl sulfone | 68–75 |

Note :

Comparative Reactivity Analysis

| Reaction | Rate (Relative to Parent Sulfonyl Chloride) | Key Influencing Factor |

|---|---|---|

| Amine substitution | 1.5× faster | Electron-withdrawing groups enhance electrophilicity |

| Nitro reduction | 0.8× slower | Steric hindrance from -CF₃ delays catalyst access |

| Hydrolysis | 2.2× faster | Polar -SO₂Cl group stabilizes transition state |

科学的研究の応用

Organic Synthesis

The compound is widely used as a reagent in the synthesis of sulfonamide derivatives and other sulfonate compounds. Its ability to introduce sulfonyl groups into organic molecules allows for the functionalization of various substrates, making it a crucial building block in synthetic organic chemistry.

Table 1: Common Reactions Involving 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form sulfonamides | Sulfonamide derivatives |

| Electrophilic Aromatic Substitution | Forms new aromatic compounds | Functionalized aromatics |

| Reduction | Nitro group can be reduced to amino group | Amino derivatives |

Medicinal Chemistry

In medicinal chemistry, 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride has been investigated for its potential as an antibacterial and anticancer agent. Derivatives of this compound have shown promising biological activities against various pathogens and cancer cell lines.

Case Study: Antibacterial Activity

Research has demonstrated that certain derivatives exhibit significant antibacterial properties against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for specific analogs. This suggests potential applications in developing new antibacterial agents.

Case Study: Anticancer Properties

In vitro studies indicate that derivatives of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride exhibit cytotoxic effects against multiple human cancer cell lines. For example, compounds derived from this structure have shown IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as anticancer drugs.

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of specialty chemicals and agrochemicals. Its reactivity allows it to be used in creating advanced materials with tailored properties.

作用機序

The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to the following analogs:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : The nitro group in the main compound intensifies ring deactivation compared to analogs lacking this group (e.g., 3- or 4-CF₃ derivatives). This increases the electrophilicity of the -SO₂Cl group, favoring reactions with nucleophiles like amines (e.g., sulfonamide formation in polymer synthesis ).

- Positional Isomerism: The -CF₃ group at position 3 (vs.

生物活性

2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological reactivity, and a sulphonyl chloride functional group, known for its electrophilic nature. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The molecular formula of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is C₇H₄ClF₃NO₂S. The trifluoromethyl group contributes to its hydrophobic properties, while the sulphonyl chloride group is highly reactive towards nucleophiles. The presence of the nitro group also suggests potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 239.63 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Physical State | Yellowish liquid or solid |

Antimicrobial Properties

Research indicates that compounds containing sulphonyl and nitro groups exhibit significant antimicrobial activity. For instance, derivatives similar to 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these derivatives were reported as low as 4.88 µg/mL, indicating strong antibacterial potential .

Anti-cancer Activity

The anti-cancer properties of compounds with similar structures have been investigated extensively. In studies involving human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer), certain derivatives showed IC50 values better than standard chemotherapeutic agents like Doxorubicin . For example, one derivative demonstrated an IC50 value of 22.4 μM against PACA2 cells, suggesting significant cytotoxic effects.

The mechanism of action for 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride likely involves the formation of covalent bonds with nucleophiles in biological systems. The sulphonyl chloride group can react with amino acids in proteins or nucleic acids, potentially leading to inhibition of key biological pathways involved in cell proliferation and survival . Additionally, the trifluoromethyl group may enhance binding affinity to certain biological targets due to its electronegative nature.

Study 1: Antibacterial Evaluation

In a controlled laboratory setting, a series of compounds derived from 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride were evaluated for their antibacterial activity against Xyleborus sp. The study utilized filter paper disc diffusion methods to assess efficacy, comparing results against known antibiotics . The findings confirmed that several derivatives exhibited significant antibacterial properties.

Study 2: Anti-cancer Efficacy

A comprehensive study assessed the anti-cancer activity of various derivatives on eight human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth. Notably, compounds with structural similarities to 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride showed promising results in down-regulating oncogenes such as EGFR and KRAS in lung cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride, and how are reaction conditions optimized?

Methodological Answer: A high-yield (92%) oxidative chlorination protocol involves treating the corresponding arene thiol or sulfonic acid with chlorine gas (Cl₂) in dichloromethane (DCM) or benzene under controlled temperatures (0–25°C). Stoichiometric optimization and catalyst selection (e.g., iodine or FeCl₃) are critical to suppress side products like sulfonic acid derivatives. Post-reaction purification via fractional distillation or column chromatography ensures purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.65–8.18 ppm (split patterns depend on substituent positions), and the trifluoromethyl (CF₃) group resonates at δ -62 ppm in ¹⁹F NMR .

- Mass Spectrometry (MS) : Molecular ion clusters at m/z 299 (M⁺ for C₇H₃ClF₃NO₄S) with isotopic peaks indicative of chlorine and fluorine .

- IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a type ABEK respirator in poorly ventilated areas .

- Storage : Keep in airtight containers at 0–6°C with desiccants to prevent hydrolysis. Classify under "Combustible Corrosive" materials (storage code 8A) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence its reactivity in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The nitro (NO₂) and CF₃ groups are strong electron-withdrawing groups (EWGs), enhancing electrophilicity at the sulfur atom. This accelerates nucleophilic attack (e.g., by amines or alcohols) but may also promote hydrolysis if moisture is present .

- Steric Effects : The ortho-nitro group introduces steric hindrance, slowing reactions with bulky nucleophiles. Using polar aprotic solvents (e.g., DCM) and bases like triethylamine (Et₃N) improves reaction efficiency by deprotonating intermediates and stabilizing transition states .

Q. What strategies mitigate hydrolysis during storage and reactions, and how are these validated experimentally?

Methodological Answer:

- Inert Atmospheres : Conduct reactions under nitrogen/argon to exclude moisture.

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures .

- Kinetic Monitoring : Use TLC or in situ IR to track hydrolysis byproducts (e.g., sulfonic acids). Hydrolysis rates correlate with solvent polarity; non-polar solvents (e.g., benzene) reduce degradation .

Q. How does this compound perform in synthesizing sulfonamide derivatives for pharmaceutical applications?

Methodological Answer:

- Reaction Optimization : React with amines (e.g., cinchona alkaloids) in DCM with Et₃N as a base. Yields >90% are achievable for non-sterically hindered amines .

- Challenges : Bulky amines require elevated temperatures (40–60°C) or microwave-assisted synthesis. Purify via recrystallization (ethanol/water) to remove unreacted sulfonyl chloride .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar sulfonyl chlorides: How should researchers validate data?

Methodological Answer:

- Source Comparison : Cross-reference peer-reviewed studies (e.g., NIST data ) with vendor specifications (e.g., Sigma-Aldrich ).

- Experimental Validation : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. For example, 2-(trifluoromethyl)benzenesulfonyl chloride melts at 74–76°C, but ortho-nitro derivatives may show lower melting points due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。